Indotecan
Overview
Description
Mechanism of Action
Mode of Action
Indotecan interacts with its target, TOP1, by forming a complex with it and blocking its enzymatic activity . This interaction interferes with DNA synthesis, leading to the arrest of the cell cycle in the S-G2 phase and ultimately causing cancer cell death . This compound prevents the relaxation of supercoiled DNA .
Biochemical Pathways
The major lesions generated by the trapping of TOP1 are replication-induced DNA double-strand breaks that are repaired by homologous recombination (HR) . This compound exhibits a “synthetic lethality” in cells presenting BRCA1, BRCA2, or PALB2 deficiency . In addition, it has been found that a dominant response determinant to this compound is Schlafen 11 (SLFN11), a recently identified executor of cells undergoing replication stress .
Pharmacokinetics
This compound’s pharmacokinetics were characterized using nonlinear mixed-effects modeling of concentration data from two first-in-human phase 1 trials . Body weight and body surface area accounted for inter-individual variability of central/peripheral distribution volume and intercompartmental clearance, respectively . The estimated typical population values were CL 2.75 L/h, Q3 46.0 L/h, and V3 37.9 L .
Result of Action
This compound’s action results in significant molecular and cellular effects. It has been found that BRCA1-, BRCA2-, and PALB2-deficient cells are 3 to 5 times more sensitive to this compound compared to isogenic cell lines . Moreover, combination treatments showed high synergy between this compound and olaparib .
Biochemical Analysis
Biochemical Properties
Indotecan interacts with Top1, stabilizing the “cleavage complex” intermediate where Top1 catalytic residue Tyr723 becomes covalently bound to the 3’ end of the scissile strand of DNA . This interaction inhibits the religation of the scissile strand, leading to irreversible double-strand DNA breaks that can result in cell death .
Cellular Effects
This compound’s effects on cells are primarily due to its interaction with Top1. By inhibiting Top1, this compound disrupts DNA replication and transcription, leading to DNA damage and ultimately cell death .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the Top1-DNA complex and stabilizing the cleavage complex . This prevents the religation of the cleaved DNA strand, leading to the accumulation of single-strand DNA breaks. When the replication fork encounters these breaks, it results in double-strand breaks that are lethal to the cell .
Temporal Effects in Laboratory Settings
It is known that this compound is a potent Top1 inhibitor, and its effects on DNA replication and transcription can lead to cell death .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are currently being studied. It is known that this compound is a potent Top1 inhibitor, and its effects on DNA replication and transcription can lead to cell death .
Metabolic Pathways
Given its mechanism of action, it is likely that this compound interacts with enzymes involved in DNA replication and transcription .
Transport and Distribution
Given its mechanism of action, it is likely that this compound is transported to the nucleus where it interacts with Top1 .
Subcellular Localization
This compound is likely localized to the nucleus, given its interaction with Top1, a nuclear enzyme
Preparation Methods
Synthetic Routes and Reaction Conditions
Indotecan is synthesized through a series of chemical reactions involving the formation of the indenoisoquinoline core structure. The synthetic route typically involves the following steps:
Formation of the Indenoisoquinoline Core: This involves the cyclization of appropriate precursors to form the indenoisoquinoline skeleton.
Functionalization: Introduction of functional groups such as hydroxyl, methoxy, or nitro groups at specific positions on the indenoisoquinoline core.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce larger quantities. This typically includes optimizing reaction conditions, using efficient catalysts, and employing large-scale purification techniques to ensure the compound meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions
Indotecan undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups on the indenoisoquinoline core, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, such as methoxy or nitro groups, to enhance the compound’s efficacy.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) or nitro compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated, methoxylated, and nitro-substituted analogues of this compound, which have been evaluated for their topoisomerase I inhibitory activity and antiproliferative effects .
Scientific Research Applications
Indotecan has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Indotecan belongs to the class of indenoisoquinoline topoisomerase I inhibitors, which also includes compounds such as indimitecan (LMP776) and LMP744 . Compared to other topoisomerase I inhibitors like irinotecan and topotecan, this compound offers several advantages:
Chemical Stability: This compound is more chemically stable than camptothecin derivatives.
Reduced Toxicity: It has a lower incidence of dose-limiting toxicities such as bone marrow suppression and gastrointestinal toxicity.
Enhanced Efficacy: This compound has shown higher efficacy in targeting specific cancer cell types, particularly those deficient in homologous recombination.
List of Similar Compounds
Indimitecan (LMP776): Another indenoisoquinoline derivative with similar topoisomerase I inhibitory activity.
LMP744: A related compound in the same class of topoisomerase I inhibitors.
Irinotecan: A camptothecin derivative used in chemotherapy.
Topotecan: Another camptothecin derivative with topoisomerase I inhibitory activity.
This compound’s unique properties and promising clinical trial results make it a valuable compound in the ongoing search for effective cancer treatments.
Properties
IUPAC Name |
15,16-dimethoxy-20-(3-morpholin-4-ylpropyl)-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O7/c1-31-19-10-15-18(13-20(19)32-2)26(30)28(5-3-4-27-6-8-33-9-7-27)24-16-11-21-22(35-14-34-21)12-17(16)25(29)23(15)24/h10-13H,3-9,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFIFGLHVOZDEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(C4=CC5=C(C=C4C3=O)OCO5)N(C2=O)CCCN6CCOCC6)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90238613 | |
Record name | Indotecan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90238613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915303-09-2 | |
Record name | Indotecan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915303092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indotecan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90238613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | INDOTECAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTA69L5M8D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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